molecular formula C18H19ClO2S B14079265 S-(4-Chlorophenyl) 4-(pentyloxy)benzene-1-carbothioate CAS No. 100633-34-9

S-(4-Chlorophenyl) 4-(pentyloxy)benzene-1-carbothioate

Cat. No.: B14079265
CAS No.: 100633-34-9
M. Wt: 334.9 g/mol
InChI Key: LZAMKJWYUOAGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester is a chemical compound with a complex structure that includes a benzenecarbothioic acid core, a pentyloxy group, and an S-(4-chlorophenyl) ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(pentyloxy) and S-(4-chlorophenyl) groups. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester include other esters of benzenecarbothioic acid with different alkoxy or aryl groups. Examples include:

  • Benzenecarbothioic acid, 4-(methoxy)-, S-(4-chlorophenyl) ester
  • Benzenecarbothioic acid, 4-(ethoxy)-, S-(4-chlorophenyl) ester

Uniqueness

The uniqueness of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

100633-34-9

Molecular Formula

C18H19ClO2S

Molecular Weight

334.9 g/mol

IUPAC Name

S-(4-chlorophenyl) 4-pentoxybenzenecarbothioate

InChI

InChI=1S/C18H19ClO2S/c1-2-3-4-13-21-16-9-5-14(6-10-16)18(20)22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3

InChI Key

LZAMKJWYUOAGSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.